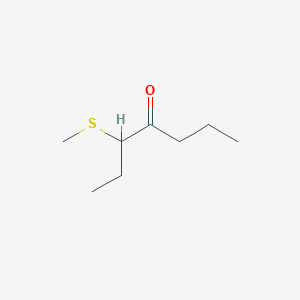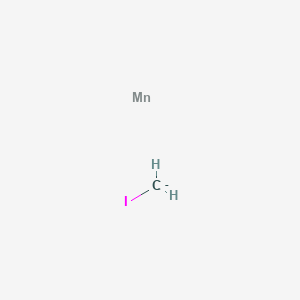
Iodomethane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH₃I. It is a dense, colorless, and volatile liquid. In terms of chemical structure, it is related to methane by the replacement of one hydrogen atom with an iodine atom. Iodomethane is naturally emitted by rice plantations and is produced in large quantities by algae and kelp in the world’s temperate oceans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iodomethane can be prepared through several methods:
Reaction of Methanol with Iodine and Red Phosphorus: This exothermic reaction involves adding iodine to a mixture of methanol and red phosphorus. The iodinating reagent, phosphorus triiodide, is formed in situ[ 3 \text{CH}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]
Reaction of Methanol with Aqueous Hydrogen Iodide: This method involves the reaction of methanol with aqueous hydrogen iodide, producing iodomethane and water[ \text{CH}_3\text{OH} + \text{HI} \rightarrow \text{CH}_3\text{I} + \text{H}_2\text{O} ]
Reaction of Iodoform with Potassium Hydroxide and Dimethyl Sulfate: This method involves treating iodoform with potassium hydroxide and dimethyl sulfate under 95% ethanol.
Industrial Production Methods
Industrial production of iodomethane typically involves the reaction of methanol with iodine and red phosphorus due to its efficiency and scalability.
Análisis De Reacciones Químicas
Iodomethane undergoes various types of chemical reactions:
Substitution Reactions: Iodomethane is an excellent substrate for nucleophilic substitution reactions (S_N2) due to its sterically open structure and the good leaving group properties of iodide.
Oxidation and Reduction Reactions: Iodomethane can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Photolysis: The dynamics of photolysis of iodomethane have been studied using multiphoton ionization.
Aplicaciones Científicas De Investigación
Iodomethane has a wide range of scientific research applications:
Biology: Iodomethane is used in biological studies to investigate methylation processes and their effects on biological systems.
Industry: Iodomethane is used in the production of various chemicals and as a soil fumigant.
Mecanismo De Acción
The mechanism by which iodomethane exerts its effects involves its role as a methylating agent. It undergoes nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This process is facilitated by the good leaving group properties of iodide and the sterically open structure of iodomethane .
Comparación Con Compuestos Similares
Iodomethane can be compared with other similar compounds, such as:
Methane: The simplest alkane, with the formula CH₄.
Diiodomethane: A compound with the formula CH₂I₂, where two hydrogen atoms are replaced by iodine atoms.
Iodoform: A compound with the formula CHI₃, where three hydrogen atoms are replaced by iodine atoms.
Carbon Tetraiodide: A compound with the formula CI₄, where all four hydrogen atoms are replaced by iodine atoms.
Iodomethane is unique due to its single iodine substitution, making it an excellent substrate for nucleophilic substitution reactions and a versatile methylating agent.
Propiedades
Número CAS |
64596-37-8 |
|---|---|
Fórmula molecular |
CH2IMn- |
Peso molecular |
195.869 g/mol |
Nombre IUPAC |
iodomethane;manganese |
InChI |
InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1; |
Clave InChI |
MSEIMRFRMXEPMT-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]I.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
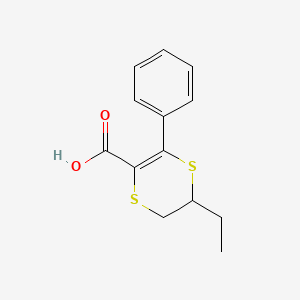
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
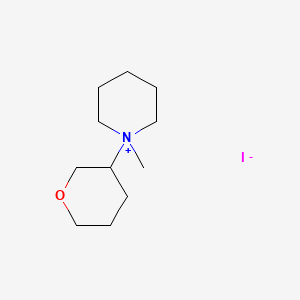
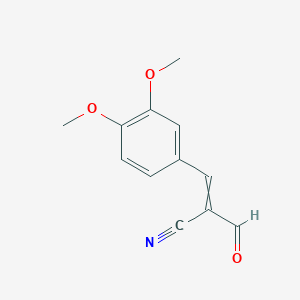
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
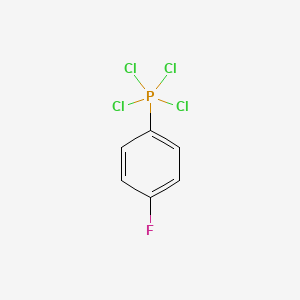
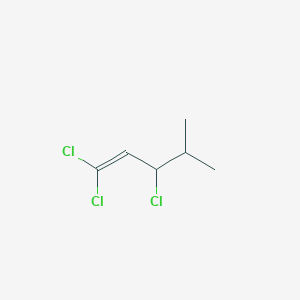
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
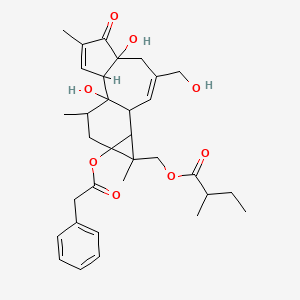
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
